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Introduction

1-Methylazepan-4-ol is a heterocyclic building block belonging to the azepane class of
compounds. The seven-membered saturated ring system of azepane provides a flexible yet
conformationally defined three-dimensional scaffold that is of increasing interest in medicinal
chemistry. The presence of a hydroxyl group and a tertiary amine in 1-Methylazepan-4-ol
offers multiple points for chemical modification, making it a versatile starting material for the
synthesis of diverse chemical libraries for drug discovery. The azepane ring system is a
structural motif found in several biologically active compounds, and its rigid nature can facilitate
specific interactions with biological targets.[1] This document provides an overview of the
potential applications of 1-Methylazepan-4-ol in medicinal chemistry, along with detailed
protocols for the synthesis of its derivatives and their evaluation in relevant biological assays.

Potential Therapeutic Applications

While specific drug candidates derived directly from 1-Methylazepan-4-ol are not extensively
reported in publicly available literature, the broader class of azepane-containing molecules has
shown promise in several therapeutic areas. These potential applications provide a rationale for
the use of 1-Methylazepan-4-ol as a scaffold in drug design.

Muscarinic Receptor Antagonists
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Muscarinic acetylcholine receptors (MAChRS) are G-protein coupled receptors that are
validated targets for a range of diseases.[2] The development of subtype-selective muscarinic
antagonists is a key objective for medicinal chemists to minimize side effects. The rigid
conformational properties of the azepane ring in 1-Methylazepan-4-ol can be exploited to
achieve selectivity for a specific muscarinic receptor subtype. By functionalizing the hydroxyl
group with various acidic and basic moieties, it is possible to generate ligands that can interact
with the orthosteric or allosteric sites of muscarinic receptors.

Histamine Receptor Antagonists

Histamine receptors, particularly the H1 and H3 subtypes, are important targets for the
treatment of allergies and neurological disorders, respectively. The azepane scaffold is present
in the well-known antihistamine, Azelastine.[1] 1-Methylazepan-4-ol can serve as a key
starting material for the synthesis of novel histamine receptor antagonists. The tertiary amine of
the azepane ring can mimic the basic nitrogen present in many histamine receptor ligands,
while the hydroxyl group can be used as a handle to introduce other pharmacophoric features.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are implicated in cell proliferation and
survival, making them attractive targets for cancer therapy. The hydrochloride salt of the
precursor to 1-Methylazepan-4-ol, 1-methylazepan-4-one, has been investigated as a
potential PIM kinase inhibitor.[1] This suggests that derivatives of 1-Methylazepan-4-ol could
also be designed to target the ATP-binding site of PIM kinases. The hydroxyl group can be
functionalized to introduce moieties that can form key interactions with the hinge region of the
kinase.

Data Presentation

The following tables are templates for summarizing quantitative data from biological assays for
novel derivatives of 1-Methylazepan-4-ol.

Table 1: In Vitro Binding Affinity of 1-Methylazepan-4-ol Derivatives at Muscarinic Receptors
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R-group . . ) ) .

Compoun .. . MiKi M2 Ki M3 Ki M4 Ki M5 Ki
Modificati

dID (nM) (nM) (nM) (nM) (nM)
on
Ester with

Lead-001 benzoic Data Data Data Data Data
acid
Ether with

Lead-002 benzyl Data Data Data Data Data
group

Control Atropine Data Data Data Data Data

Table 2: In Vitro Functional Activity of 1-Methylazepan-4-ol Derivatives at Histamine Receptors

R-group H1 Functional H3 Functional
Compound ID L
Modification Assay IC50 (nM) Assay IC50 (nM)
Ester with
Lead-003 ] ) Data Data
phenylacetic acid
Ether with 4-
Lead-004 Data Data
chlorobenzyl group
Diphenhydramine
Control Data N/A
(H1)
Control Pitolisant (H3) N/A Data

Table 3: In Vitro PIM Kinase Inhibitory Activity of 1-Methylazepan-4-ol Derivatives
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R-group PIM-1 IC50 PIM-2 IC50 PIM-3 IC50
Compound ID o
Modification (nM) (nM) (nM)
Urethane with 4-
Lead-005 fluorophenyl Data Data Data
isocyanate
Amide with 3-
Lead-006 chlorobenzoyl Data Data Data
chloride
Control SGI-1776 Data Data Data

Experimental Protocols
Synthesis of 1-Methylazepan-4-ol Derivatives (General
Procedures)

Protocol 1: Esterification of 1-Methylazepan-4-ol

To a solution of 1-Methylazepan-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) at O °C,
add the desired carboxylic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and
a catalytic amount of 4-dimethylaminopyridine (DMAP).

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 2: Etherification of 1-Methylazepan-4-ol (Williamson Ether Synthesis)
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e To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous
tetrahydrofuran (THF) at O °C, add a solution of 1-Methylazepan-4-ol (1.0 eq) in anhydrous
THF dropwise.

 Stir the mixture at room temperature for 30 minutes.

e Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) to the reaction mixture.

e Heat the reaction to reflux and stir for 6-12 hours.

e Monitor the reaction by TLC.

e Upon completion, cool the reaction to room temperature and quench carefully with water.
» Extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate.

» Purify the crude product by column chromatography on silica gel.

Biological Assay Protocols

Protocol 3: Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for
muscarinic receptor subtypes.

 Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells
stably expressing one of the human muscarinic receptor subtypes (M1-M5).

e Binding Assay:

o In a 96-well plate, add 50 pL of cell membranes, 25 pL of competing ligand (derivatives of
1-Methylazepan-4-ol at various concentrations), and 25 uL of the radioligand (e.g., [3H]-N-
methylscopolamine, [2H]-NMS).

o For total binding, add assay buffer instead of the competing ligand.
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o For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g.,
atropine).

o Incubate the plate at room temperature for a specified time to reach equilibrium.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell
harvester to separate bound from free radioligand.

e Washing: Wash the filters multiple times with ice-cold assay buffer.

» Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and
measure the radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Determine the IC50 value by non-linear regression analysis of the competition
binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent assay that measures the amount of ADP produced in a kinase
reaction.

¢ Kinase Reaction:

o In a 384-well plate, add the test compound (derivatives of 1-Methylazepan-4-ol at various
concentrations), the PIM kinase enzyme (PIM-1, -2, or -3), and the appropriate substrate
in a kinase reaction buffer.

o Initiate the reaction by adding ATP.
o Incubate at room temperature for a specified time.

o ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and
deplete the remaining ATP. Incubate at room temperature.

o Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP
and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.
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+ Luminescence Measurement: Measure the luminescence using a plate reader.

o Data Analysis: The luminescent signal is proportional to the amount of ADP formed and
correlates with kinase activity. Calculate the percent inhibition for each concentration of the
test compound and determine the IC50 value using non-linear regression.

Visualizations

Synthetic routes to 1-Methylazepan-4-ol derivatives.
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Workflow for Muscarinic Receptor Binding Assay.
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Simplified PIM Kinase Signaling Pathway.

Conclusion

1-Methylazepan-4-ol represents a valuable and versatile scaffold for the development of novel
therapeutic agents. Its inherent structural features, combined with the potential for diverse
chemical modifications, make it an attractive starting point for targeting a range of biological
entities, including muscarinic receptors, histamine receptors, and PIM kinases. The protocols
and application notes provided herein offer a framework for researchers to explore the
medicinal chemistry potential of 1-Methylazepan-4-ol and its derivatives in the pursuit of new
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and effective therapies. Further investigation into the synthesis and biological evaluation of
compound libraries based on this scaffold is warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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